N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
Description
N-(4-Fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide (molecular formula: C₂₆H₂₃FN₄O₅, molecular weight: 490.49 g/mol) is a quinazoline-dione derivative characterized by a 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl core substituted with a 4-fluorobenzyl group at the N-position and a 3-nitrobenzyl group at the 1-position. The butanamide linker bridges the quinazoline-dione moiety to the 4-fluorobenzyl group, introducing both hydrophobic and polar functionalities.
Properties
Molecular Formula |
C26H23FN4O5 |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C26H23FN4O5/c27-20-12-10-18(11-13-20)16-28-24(32)9-4-14-29-25(33)22-7-1-2-8-23(22)30(26(29)34)17-19-5-3-6-21(15-19)31(35)36/h1-3,5-8,10-13,15H,4,9,14,16-17H2,(H,28,32) |
InChI Key |
NBWXIRYVRPJYSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC(=CC=C3)[N+](=O)[O-])CCCC(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:
Formation of the quinazolinone core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the nitrobenzyl group: This step involves the nitration of benzyl derivatives followed by coupling with the quinazolinone core.
Attachment of the fluorobenzyl group: This can be done through nucleophilic substitution reactions.
Formation of the butanamide linkage: This step involves the coupling of the intermediate with butanoic acid derivatives under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to improve yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4), and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield various substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor binding: The compound may bind to specific receptors, modulating their activity.
Signal transduction: The compound may affect signal transduction pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Comparison with Structural Analogues
Quinazoline-dione Derivatives
The target compound shares its quinazoline-dione core with several analogues synthesized in , which differ in substituents and amide linkages. Key comparisons include:
Table 1: Structural and Physicochemical Comparison of Quinazoline-dione Derivatives
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3-nitrobenzyl group (strong electron-withdrawing) contrasts with the 4-dimethylaminobenzyl group in Compound 45 (electron-donating), which may alter electronic density and reactivity .
- Higher melting points in halogenated derivatives (e.g., 3l: 272–274°C) suggest increased crystallinity due to halogen interactions .
Triazole and Triazinone Derivatives
Compounds in (1,2,4-triazoles) and (benzotriazinone carboxamides) differ in core structure but share functional groups relevant to synthesis and properties:
Table 2: Core Structure and Functional Group Comparison
Key Observations :
- Synthesis Complexity: The target compound’s synthesis likely involves multi-step cyclization (unreported in evidence), whereas triazoles () and benzotriazinones () employ nucleophilic additions and diazotization, respectively .
- Spectroscopic Signatures : IR spectra of triazoles () show νC=S at 1247–1255 cm⁻¹, absent in quinazoline-diones, which instead exhibit carbonyl stretches (~1660–1680 cm⁻¹) .
Butanamide-Linked Analogues
and describe butanamide derivatives with varied aromatic substituents:
Table 3: Substituent Effects in Butanamide Analogues
Key Observations :
- Halogen Interactions : Bromine in 892287-57-9 () may enhance hydrophobic interactions, whereas fluorine in the target compound offers moderate polarity .
Biological Activity
N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a quinazoline core, which is known for its diverse biological activities. The presence of fluorine and nitro groups suggests potential interactions with biological targets that could lead to significant pharmacological effects.
Research indicates that compounds with similar structural motifs often exhibit various mechanisms of action including:
- Anticonvulsant Activity : Analogous compounds have shown efficacy in models of seizure activity. For instance, derivatives with benzyl groups demonstrated significant anticonvulsant properties in animal models, with effective doses (ED50) lower than standard treatments like phenobarbital .
- Antimicrobial Activity : Some studies have reported moderate to good antibacterial effects for related compounds. This suggests that the target compound might also possess antimicrobial properties, potentially through interference with bacterial cell wall synthesis or function .
- Anticancer Potential : Quinazoline derivatives are often explored for their anticancer activities. Preliminary evaluations have indicated that modifications at specific positions can enhance cytotoxicity against various cancer cell lines .
Biological Activity Data
The following table summarizes the biological activity data associated with this compound and related compounds:
Case Studies
- Anticonvulsant Studies : In a study evaluating the anticonvulsant properties of N'-benzyl 2-amino acetamides, it was found that certain substitutions led to enhanced activity compared to phenobarbital. The structure-activity relationship indicated that electron-withdrawing groups at the benzyl position retained or enhanced activity .
- Antimicrobial Evaluation : A series of compounds including variations of the target compound were tested against Gram-positive and Gram-negative bacteria. Results showed promising antibacterial effects, warranting further investigation into their mechanisms and potential clinical applications .
- Cytotoxicity Assays : In vitro assays demonstrated that quinazoline derivatives exhibited significant cytotoxic effects on several cancer cell lines. The structure modifications influenced the degree of cytotoxicity, emphasizing the importance of chemical design in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
